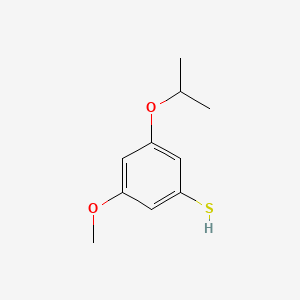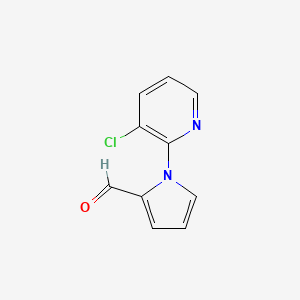
4-Acetoxy-2,3-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetoxy-2,3-dimethylphenol is an organic compound belonging to the phenol family It is characterized by the presence of two methyl groups at the 2nd and 3rd positions and an acetoxy group at the 4th position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-2,3-dimethylphenol can be achieved through several methods. One common approach involves the acetylation of 2,3-dimethylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the acetoxy group being introduced at the 4th position on the phenol ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar acetylation reactions but optimized for larger quantities. This could include the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Acetoxy-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the acetoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
4-Acetoxy-2,3-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 4-Acetoxy-2,3-dimethylphenol exerts its effects involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals. Additionally, it may interact with specific enzymes and receptors, modulating biological pathways and cellular responses.
類似化合物との比較
Similar Compounds
2,3-Dimethylphenol: Lacks the acetoxy group, resulting in different chemical properties and reactivity.
4-Acetoxyphenol: Lacks the methyl groups, affecting its steric and electronic properties.
2,4-Dimethylphenol: Has methyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness
4-Acetoxy-2,3-dimethylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar phenolic compounds.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(4-hydroxy-2,3-dimethylphenyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-6-7(2)10(13-8(3)11)5-4-9(6)12/h4-5,12H,1-3H3 |
InChIキー |
UJASUKCBVSJVTG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(3-Bromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B8375827.png)



![D-Alanine,N-[3-chloro-4-(trifluoromethyl)phenyl]-](/img/structure/B8375862.png)
![ethyl 4-[2-chloro-5-(3,4-dihydroquinolin-1(2H)-yl sulfonyl)phenylamino]pyrimidine-5-carboxylate](/img/structure/B8375864.png)


![1-(3,4-Difluoro-phenyl)-3-oxa-bicyclo[3.1.0]hexan-2-one](/img/structure/B8375877.png)



